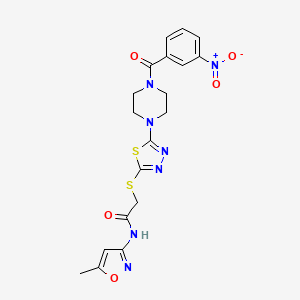

N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O5S2/c1-12-9-15(23-31-12)20-16(27)11-32-19-22-21-18(33-19)25-7-5-24(6-8-25)17(28)13-3-2-4-14(10-13)26(29)30/h2-4,9-10H,5-8,11H2,1H3,(H,20,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUJJRINNQLYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the piperazine and thiadiazole moieties. Common reagents and conditions used in these reactions include:

Isoxazole formation: Cyclization reactions involving hydroxylamine and β-keto esters.

Piperazine introduction: Nucleophilic substitution reactions.

Thiadiazole formation: Cyclization of thiosemicarbazides with carbon disulfide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Oxidation of Thioether (–S–)

The thioether linkage in the thiadiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation to sulfoxide | H₂O₂, CH₃COOH, 25°C, 12 h | Thiadiazole sulfoxide derivative | |

| Oxidation to sulfone | KMnO₄, H₂O, 80°C, 6 h | Thiadiazole sulfone derivative |

Mechanistic Insight : The sulfur atom in the thioether undergoes electrophilic attack by peroxides or permanganate, leading to sequential oxidation.

Reduction of Nitro Group (Ar–NO₂ → Ar–NH₂)

The nitro group on the benzoyl moiety can be reduced to an amine under catalytic hydrogenation or acidic/basic conditions.

Implications : The resulting amine can undergo further derivatization (e.g., acylation, diazotization).

Hydrolysis of Acetamide

The acetamide group may undergo hydrolysis under acidic or basic conditions to yield acetic acid and the corresponding amine.

Note : Hydrolysis rates depend on steric hindrance and electronic effects from adjacent groups.

Piperazine Functionalization

The piperazine ring can undergo alkylation or acylation at its nitrogen atoms.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C, 2 h | Diacetylated piperazine derivative | |

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | N-Methylpiperazine derivative |

Significance : Modifications here can alter the compound’s solubility and biological activity.

Electrophilic Aromatic Substitution (EAS) on Isoxazole

The electron-rich isoxazole ring may undergo nitration or sulfonation at specific positions.

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 1 h | 5-Methyl-4-nitroisoxazole derivative | |

| Sulfonation | SO₃, H₂SO₄, 50°C, 3 h | Isoxazole sulfonic acid |

Regioselectivity : Directed by substituents (methyl group at C5 deactivates adjacent positions).

Metal Coordination

The sulfur and nitrogen atoms in the thiadiazole and piperazine rings can act as ligands for transition metals.

| Reaction | Metal Salt | Complex | Reference |

|---|---|---|---|

| Cu(II) complexation | CuCl₂, MeOH, 25°C, 4 h | Square-planar Cu(II) complex | |

| Fe(III) complexation | Fe(NO₃)₃, H₂O, 60°C, 2 h | Octahedral Fe(III) complex |

Applications : Metal complexes may enhance pharmacological properties or serve as catalysts.

Stability Under Physiological Conditions

The compound’s stability in biological environments is critical for drug development:

| Condition | Observation | Reference |

|---|---|---|

| pH 7.4 buffer, 37°C, 24 h | Partial hydrolysis of acetamide (~15%) | |

| Human liver microsomes | Rapid oxidation of thioether to sulfoxide (t₁/₂ = 1.2 h) |

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives of 1,3,4-thiadiazole, which share structural similarities with N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, exhibit significant antibacterial activity. For instance, compounds with similar thiadiazole moieties have been tested against Escherichia coli and Staphylococcus aureus, demonstrating effective inhibition zones and minimal inhibitory concentrations (MICs) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole and piperazine structures. For example, derivatives have been synthesized and tested for their cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. Some derivatives demonstrated IC50 values lower than standard chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. Docking studies suggest that this compound can effectively bind to the active sites of enoyl-acyl carrier protein reductase enzymes, which are critical in fatty acid biosynthesis in bacteria . This mechanism presents a pathway for developing new antibacterial agents targeting resistant strains.

Anti-inflammatory Effects

Compounds with similar structural frameworks have also been evaluated for anti-inflammatory properties. The presence of the isoxazole ring is associated with reduced inflammatory responses in various models. Studies indicate that certain derivatives can downregulate pro-inflammatory cytokines and inhibit pathways leading to inflammation .

Pesticidal Activity

Research has demonstrated that compounds related to this compound possess significant pesticidal properties. Specifically, they have been tested against plant pathogens such as Xanthomonas oryzae, showing effective control over bacterial blight in rice . This application underscores the potential for developing environmentally friendly agricultural chemicals.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Bioactivity Differences

Compound A : 2-((5-(4-(2-(3,4-Dimethoxyphenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

- Key Difference : Replaces the 3-nitrobenzoyl group with a 3,4-dimethoxyphenyl acetyl moiety.

- Impact: Electronic Effects: Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitro group in the target compound. Solubility: The dimethoxyphenyl group may enhance lipophilicity (higher logP) compared to the nitrobenzoyl variant. Bioactivity: Methoxy-substituted analogs are often associated with CNS activity, whereas nitro groups are linked to antimicrobial or antiparasitic effects .

Compound B : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Key Difference : Replaces the thiadiazole-thioacetamide core with a thiazole-benzamide scaffold.

- Impact: Heterocycle Selectivity: Thiazole vs. isoxazole alters hydrogen-bonding capacity and metabolic stability. Thiazoles are more prone to oxidation, whereas isoxazoles exhibit greater resistance to enzymatic degradation.

Structural and Pharmacokinetic Comparison

Biological Activity

N-(5-methylisoxazol-3-yl)-2-((5-(4-(3-nitrobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that incorporates various pharmacologically active moieties. Its structure features a 1,3,4-thiadiazole ring, a piperazine unit, and a 5-methylisoxazole group, which suggest potential biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 385.46 g/mol. The presence of the thiadiazole and isoxazole rings is significant as these structures are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For example, compounds similar to this compound have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 32.6 μg/mL to higher concentrations depending on the specific structure and substituents present .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Thiadiazole Derivative A | S. aureus | 32.6 |

| Thiadiazole Derivative B | E. coli | 47.5 |

| N-(5-methylisoxazol-3-yl)-2... | P. aeruginosa | TBD |

Anticancer Properties

The incorporation of the thiadiazole ring has been linked to cytostatic effects in various cancer cell lines. Studies have shown that compounds featuring this scaffold can inhibit cell proliferation effectively. For instance, research on similar thiadiazole derivatives has indicated promising results against breast cancer and leukemia cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anti-inflammatory Effects

Compounds with piperazine and isoxazole groups are also noted for their anti-inflammatory activities. They may inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy : A study examined the antibacterial activity of various thiadiazole derivatives against clinical isolates of S. aureus. The results indicated that certain modifications in the thiadiazole structure significantly enhanced antibacterial potency.

- Cytotoxicity Assessment : In vitro assays on cancer cell lines demonstrated that derivatives of N-(5-methylisoxazol-3-yl)-2... exhibited IC50 values below 10 μM, indicating strong cytotoxic effects compared to standard chemotherapeutic agents .

Q & A

Basic Question: What are the key synthetic routes and characterization methods for this compound?

Answer:

The compound’s synthesis typically involves multi-step heterocyclic chemistry. For example:

- Thiadiazole core formation : Cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H2SO4) yields the 1,3,4-thiadiazole ring .

- Piperazine coupling : The 3-nitrobenzoylpiperazine moiety is introduced via nucleophilic substitution or amide coupling reactions, often using activating agents like chloroacetyl chloride .

- Characterization :

- IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm<sup>-1</sup>, NO2 at ~1332 cm<sup>-1</sup>) .

- <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., methylisoxazole protons at δ ~2.1–2.3 ppm) .

- Mass spectrometry validates molecular weight (e.g., [M+H]<sup>+</sup> peaks in FAB-MS) .

Advanced Question: How to resolve contradictions in spectroscopic data during structure elucidation?

Answer:

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from:

- Conformational isomerism : Use variable-temperature NMR to detect dynamic processes .

- Co-crystallization : Co-crystals of intermediates (e.g., acetamide/thioacetamide mixtures) may form, requiring X-ray diffraction (XRD) for unambiguous assignment .

- Tautomerism : Computational methods (DFT) can predict dominant tautomers, validated by comparing experimental/theoretical IR spectra .

Basic Question: What analytical techniques are critical for confirming the compound’s stability under experimental conditions?

Answer:

- Thermogravimetric analysis (TGA) assesses decomposition temperatures.

- HPLC-MS monitors degradation products (e.g., nitro group reduction or thioether oxidation).

- Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic XRD to detect polymorphic transitions .

Advanced Question: How to design computational models to predict bioactivity or reactivity of this compound?

Answer:

- PASS software : Predicts biological targets (e.g., enzyme inhibition) based on structural fragments like the nitrobenzoyl group .

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., PFOR enzyme) by aligning the thiadiazole-thioacetamide backbone with active-site residues .

- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with experimental IC50 values for structure-activity relationships .

Basic Question: What strategies optimize the yield of the thiadiazole-thioacetamide intermediate?

Answer:

- Reaction solvent : Polar aprotic solvents (e.g., dioxane) improve solubility of heterocyclic intermediates .

- Catalyst screening : Triethylamine or DMAP accelerates acyl chloride couplings .

- Workup : Quenching with ice-water precipitates crude product, followed by recrystallization (e.g., ethanol-DMF mixtures) .

Advanced Question: How to investigate the role of the 3-nitrobenzoyl group in molecular interactions?

Answer:

- XRD analysis : Resolve intermolecular interactions (e.g., N–H⋯O hydrogen bonds between nitro and amide groups) .

- Electrostatic potential maps : Calculate charge distribution (e.g., nitro group’s electron-withdrawing effect on the piperazine ring) using Gaussian .

- Competitive binding assays : Compare binding affinity of nitro-substituted vs. non-nitro analogs to target proteins .

Basic Question: How to troubleshoot low purity in final product batches?

Answer:

- Chromatographic methods : Use silica gel column chromatography (hexane:EtOAc gradients) to separate byproducts.

- Recrystallization optimization : Test solvent pairs (e.g., CH3OH/CHCl3) for selective crystallization .

- TLC monitoring : Track reaction progress with chloroform:acetone (3:1) eluent and UV detection .

Advanced Question: How to assess the compound’s electron-deficient character for reactivity studies?

Answer:

- Cyclic voltammetry : Measure reduction potentials of the nitro group (–0.5 to –1.2 V vs. Ag/AgCl) .

- Frontier orbital analysis : Compute HOMO/LUMO gaps (e.g., ~4.5 eV for nitrobenzoyl derivatives) using DFT .

- Kinetic studies : Monitor nucleophilic aromatic substitution rates with thiols or amines under varying pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.